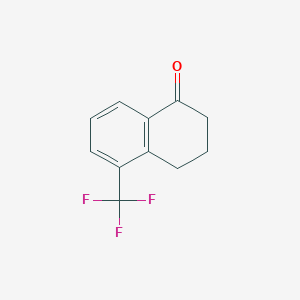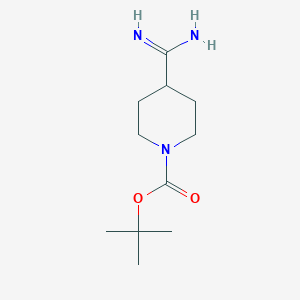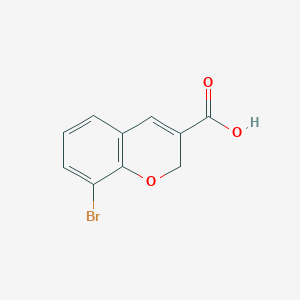![molecular formula C24H25N7O2 B3030307 2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide](/img/structure/B3030307.png)
2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide
Vue d'ensemble
Description
ZK-261991 is an orally active inhibitor of vascular endothelial growth factor receptor tyrosine kinase. It has shown significant potential in inhibiting the growth of various tumors by targeting and inhibiting the activity of vascular endothelial growth factor receptors, which play a crucial role in angiogenesis and tumor growth .
Applications De Recherche Scientifique
ZK-261991 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of vascular endothelial growth factor receptors in various types of tumors, leading to reduced tumor growth and angiogenesis.
Ophthalmology: The compound has been studied for its potential to inhibit corneal neovascularization and improve graft survival after corneal transplantation.
Méthodes De Préparation
The synthesis of ZK-261991 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts to achieve the desired molecular structure .
Analyse Des Réactions Chimiques
ZK-261991 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: ZK-261991 can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Mécanisme D'action
ZK-261991 exerts its effects by inhibiting the activity of vascular endothelial growth factor receptors, specifically vascular endothelial growth factor receptor 2. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote angiogenesis and tumor growth. The compound also displays inhibitory activity against other kinases such as c-raf, c-fms, and c-kit .
Comparaison Avec Des Composés Similaires
ZK-261991 is compared with other vascular endothelial growth factor receptor inhibitors such as PTK787/ZK222584 and other tyrosine kinase inhibitors. While all these compounds inhibit vascular endothelial growth factor receptors, ZK-261991 is unique in its high efficacy and low toxicity profile. It does not influence wound healing or weaken the tensile strength of the skin, which sets it apart from other inhibitors .
Similar Compounds
- PTK787/ZK222584
- Sunitinib
- Sorafenib
- Axitinib
ZK-261991’s unique combination of high efficacy and low toxicity makes it a promising candidate for further development in cancer therapy and other medical applications.
Propriétés
IUPAC Name |
2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-30(2)24(33)28-22-12-16(10-11-25-22)14-26-20-7-5-4-6-19(20)23(32)27-18-9-8-17-15-31(3)29-21(17)13-18/h4-13,15,26H,14H2,1-3H3,(H,27,32)(H,25,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNHWVSHYKPILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC=CC=C3NCC4=CC(=NC=C4)NC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

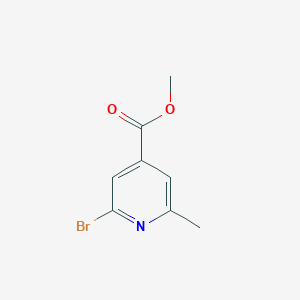
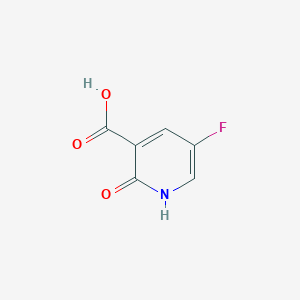
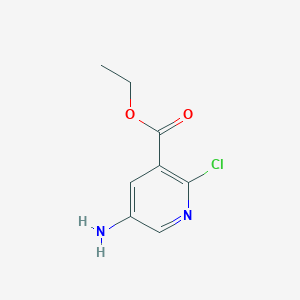
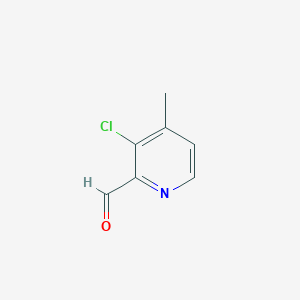

![4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B3030236.png)
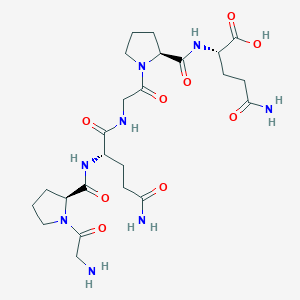
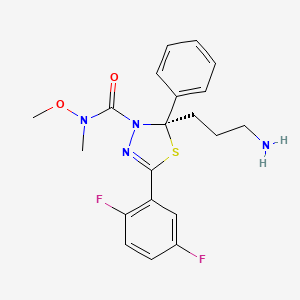
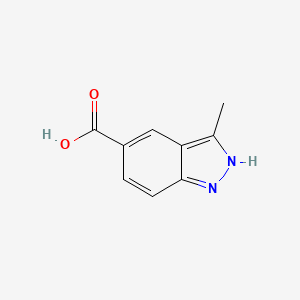
![4-Chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B3030240.png)

